Di-tert-butyl (chloromethyl)phosphonate
Description
Contextual Significance within the Field of Organophosphorus Compounds
Di-tert-butyl (chloromethyl)phosphonate has carved a niche for itself as a valuable phosphorylating and alkylating agent. nih.gov Its principal application lies in the preparation of phosphonooxymethyl prodrugs, a strategy employed to improve the delivery and efficacy of pharmaceutical compounds. sigmaaldrich.com The introduction of the phosphonooxymethyl group can significantly enhance the water solubility of drugs, a crucial factor for intravenous formulations. nih.gov This is exemplified by its use in the synthesis of water-soluble prodrugs of broad-spectrum antifungal agents like ravuconazole. nih.gov The compound serves as a key building block, enabling the O- and N-alkylation of alcohols and nitrogen-containing heterocycles, respectively. nih.gov This reactivity makes it an important tool in medicinal chemistry for the development of new therapeutic agents.
Historical Trajectory of Synthetic Development and Research Utility
The synthesis of this compound was first reported in 1999. This initial method involved the reaction of di-tert-butyl tetramethylammonium (B1211777) phosphate (B84403) with an excess of chloroiodomethane (B1360106). sigmaaldrich.com However, this approach was inefficient, requiring a large surplus of chloroiodomethane to minimize the formation of byproducts like tetra-tert-butyl methylene (B1212753) bisphosphate. sigmaaldrich.com
A significant advancement came in 2014 with the development of a more efficient and scalable process. sigmaaldrich.com This improved synthesis reacts chloromethyl chlorosulfate (B8482658) (CMCS) with di-tert-butyl potassium phosphate (DTBPP). sigmaaldrich.com The development of this process also necessitated an improved synthesis of DTBPP itself, which was achieved through a two-step process starting from phosphorus trichloride (B1173362) (PCl₃). acs.org Further refinements to the synthesis of this compound involved the rational selection of a base, a phase-transfer catalyst (PTC), and a stabilizing additive to minimize the decomposition of CMCS, leading to a high solution yield of over 90%. acs.org The stability of the compound was also addressed, with the identification of techniques to enable its long-term storage. acs.org
The research utility of this compound has been demonstrated in the synthesis of various biologically active compounds. For instance, it has been used to prepare phosphonooxymethyl prodrugs of the antifungal agent ravuconazole, resulting in derivatives with high water solubility that can be converted back to the parent drug in the body. nih.gov
Structural Basis for Reactivity in Phosphorus-Based Systems
The reactivity of this compound is dictated by its distinct structural features. The molecule contains a phosphorus atom double-bonded to an oxygen atom and single-bonded to a chloromethyl group and two tert-butoxy (B1229062) groups. The two bulky tert-butyl groups provide significant steric hindrance around the phosphorus center. This steric bulk plays a crucial role in the compound's stability and selectivity. While many less hindered phosphites are readily oxidized, the di-tert-butyl phosphite (B83602) precursor to this compound is notably resistant to common oxidants. acs.org
The key to its utility as a phosphorylating and alkylating agent is the chloromethyl group (-CH₂Cl). The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. The reaction with nucleophiles, such as the hydroxyl or amino groups of drug molecules, typically proceeds via an Sₙ2 mechanism. semanticscholar.org In this reaction, the nucleophile attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-nucleophile bond, thereby attaching the di-tert-butoxyphosphorylmethyl group to the target molecule. semanticscholar.org
The di-tert-butyl ester groups are also a critical feature. They serve as protecting groups for the phosphate moiety. After the phosphonooxymethyl group has been installed on the drug molecule, these bulky ester groups can be readily cleaved under acidic conditions to reveal the free phosphonic acid, which is often the desired functional group for biological activity or for forming highly water-soluble salts. semanticscholar.org The stability of the di-tert-butyl phosphate linkage under many reaction conditions, coupled with the ease of its removal when desired, makes this compound a highly effective and versatile reagent in the synthesis of phosphonate (B1237965) prodrugs.
Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 229625-50-7 | chemicalbook.com |
| Molecular Formula | C₉H₂₀ClO₄P | biosynth.com |
| Molecular Weight | 258.68 g/mol | biosynth.com |
| Appearance | Colorless to light yellow liquid/oil | chemicalbook.com |
| Boiling Point | 272.9 ± 23.0 °C (Predicted) | chemicalbook.com |
| Density | 1.115 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |
| Solubility | Benzene (Slightly), Methanol (Slightly) | chemicalbook.com |
| InChIKey | LNJAJHJFSKUCIR-UHFFFAOYSA-N | chemicalbook.com |
Spectroscopic Data of this compound
| Type of Spectrum | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ 1.51 (s, 18H), 5.63 (d, J=14.8 Hz, 2H) | ambeed.com |
| ³¹P NMR Analysis | A method for analyzing the compound by NMR has been reported. | acs.org |
| Mass Spectrum (FAB+, GLY) | m/z 259 (M+1) | ambeed.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[chloromethyl-[(2-methylpropan-2-yl)oxy]phosphoryl]oxy-2-methylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20ClO3P/c1-8(2,3)12-14(11,7-10)13-9(4,5)6/h7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJMUNQBBLIMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(CCl)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10775732 | |
| Record name | Di-tert-butyl (chloromethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10775732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177348-28-6 | |
| Record name | Di-tert-butyl (chloromethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10775732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Di Tert Butyl Chloromethyl Phosphonate
Established Synthetic Pathways for Compound Preparation
A prevalent and efficient method for preparing Di-tert-butyl (chloromethyl)phosphonate involves the direct reaction of Di-tert-butyl potassium phosphate (B84403) (DTBPP) with Chloromethyl chlorosulfate (B8482658) (CMCS) acs.orgchemicalbook.comfigshare.com. This process is valued for its directness and is often employed in the synthesis of intermediates for water-soluble azole antifungal compounds chemicalbook.comgoogle.com. The reaction is typically conducted under mild conditions in an organic solvent chemicalbook.comgoogle.com. The general scheme involves the nucleophilic substitution where the phosphate salt displaces the sulfate group from the chloromethyl chlorosulfate.
The first reported synthesis of this compound, documented in 1999, utilized an alkylation strategy involving Di-tert-butyl tetramethylammonium (B1211777) phosphate and Chloroiodomethane (B1360106) chemicalbook.com. This pathway required a significant excess (over 11 equivalents) of Chloroiodomethane chemicalbook.com. The large excess was necessary to minimize the formation of an undesirable byproduct, tetra-tert-butyl methylene (B1212753) bisphosphate chemicalbook.com. Alternative methods described in patent literature also mention the reaction of silver di-tert-butylphosphate or tetrabutylammonium di-tert-butylphosphate with chloroiodomethane google.com. However, these earlier methods often suffered from low yields and difficult purification processes google.com.
An efficient, two-step process has been developed to produce the key starting material, Di-tert-butyl potassium phosphate (DTBPP), from the basic precursor Phosphorus trichloride (B1173362) (PCl₃) acs.orgacs.orgfigshare.com. The initial step involves reacting PCl₃ with tert-butanol (B103910) and a base like triethylamine to produce Di-tert-butyl phosphite (B83602) acs.org. Subsequently, the Di-tert-butyl phosphite undergoes oxidation to yield DTBPP. A highly effective oxidation method employs hydrogen peroxide (H₂O₂) with a catalytic amount of potassium iodide (KI), which provides DTBPP in high yield (81%) and purity acs.orgacs.orgfigshare.comacs.orgresearchgate.net. This route is advantageous as it avoids the use of heavy metal oxidants like potassium permanganate, thereby reducing heavy metal waste acs.orgacs.org.
Advanced Process Development and Optimization in Laboratory Synthesis
Significant research has focused on optimizing the synthesis of this compound to improve yield, purity, and scalability while ensuring process safety and cost-effectiveness.
The optimization of the reaction between DTBPP and CMCS has been a key area of focus. A rational selection of reaction parameters is crucial to maximize product formation and minimize the decomposition of the highly reactive CMCS reagent acs.orgfigshare.com.
Temperature : The reaction is typically conducted under mild temperature conditions, generally between 15°C and 25°C, to control reactivity and prevent byproduct formation google.com.
Solvent Systems : Organic solvents such as dichloromethane (B109758) or tetrahydrofuran are commonly used for this process chemicalbook.comgoogle.com. The choice of solvent can influence reaction rates and the solubility of reactants and catalysts.
Reactant Stoichiometry : The molar ratio of the reactants is a critical parameter. To drive the reaction to completion, Chloromethyl chlorosulfate is often used in a slight excess relative to the Di-tert-butyl potassium phosphate, with molar ratios typically ranging from 1.9:1 to 2.1:1 google.com.
Table 1: Optimization of Reaction Parameters for Synthesis
| Parameter | Condition | Rationale / Outcome | Source(s) |
| Temperature | 15°C to 25°C | Maintains reaction control and minimizes degradation of CMCS. | google.com |
| Solvent | Dichloromethane, Tetrahydrofuran | Provides a suitable medium for the reaction, dissolving reactants and catalysts. | chemicalbook.comgoogle.com |
| Reactant Ratio (CMCS:DTBPP) | ~1.9:1 to 2.1:1 | A slight excess of CMCS ensures complete conversion of the phosphate salt. | google.com |
| Overall Yield | 90% (solution yield) | Optimized conditions lead to high conversion and product yield. | acs.orgfigshare.comacs.org |
The efficiency of the synthesis is significantly enhanced by the strategic use of catalysts and additives. These agents facilitate the reaction and stabilize reactive intermediates.
Base : A base, such as sodium carbonate or potassium carbonate, is employed to neutralize any acidic byproducts generated during the reaction chemicalbook.comgoogle.com.
Phase-Transfer Catalyst (PTC) : To facilitate the reaction between the organic-soluble CMCS and the phosphate salt, a phase-transfer catalyst is often essential. Tetrabutylammonium sulfate and tetrabutylammonium chloride are effective PTCs for this purpose chemicalbook.comgoogle.com. The PTC helps shuttle the phosphate anion into the organic phase where the reaction occurs, leading to an optimized yield acs.orgfigshare.com.
Oxidation Catalyst : In the synthesis of the DTBPP precursor, catalytic potassium iodide (KI) is used to mediate the oxidation of Di-tert-butyl phosphite by hydrogen peroxide, providing a clean and efficient conversion acs.orgacs.org.
Table 2: Role of Catalysts and Additives
| Catalyst / Additive | Type | Function | Source(s) |
| Sodium Carbonate / Potassium Carbonate | Base | Neutralizes acidic byproducts. | chemicalbook.comgoogle.com |
| Tetrabutylammonium Sulfate / Chloride | Phase-Transfer Catalyst | Enhances reaction rate by facilitating transport of phosphate anion to the organic phase. | acs.orgfigshare.comchemicalbook.comgoogle.com |
| Potassium Iodide (KI) | Oxidation Catalyst | Mediates the oxidation of Di-tert-butyl phosphite to DTBPP in the precursor synthesis. | acs.orgacs.org |
Strategies for Improving Reaction Yield and Product Purity at Preparative Scales
The synthesis of this compound at preparative scales, particularly through the reaction of di-tert-butyl potassium phosphate (DTBPP) and chloromethyl chlorosulfate (CMCS), has been significantly optimized to improve both yield and purity. figshare.comacs.orgresearchgate.netacs.org Key strategies involve the rational selection of a base, a phase-transfer catalyst (PTC), and a stabilizing additive to minimize the decomposition of the highly reactive CMCS reagent. figshare.comacs.orgresearchgate.net
An optimized process has been developed that leads to a 90% solution yield and enhanced product purity. figshare.comacs.orgresearchgate.net This was achieved through a careful selection of reaction components to control the reaction environment and prevent the formation of impurities. The use of specific bases and phase-transfer catalysts is instrumental in facilitating the desired nucleophilic substitution while suppressing side reactions. Furthermore, the addition of a stabilizing agent helps to prevent the degradation of CMCS, a common issue that can lower yields and complicate purification. figshare.comacs.org These refinements have also led to the identification of techniques for the long-term storage of the product. figshare.comacs.orgresearchgate.net
The table below summarizes the impact of key components on the reaction's success.
| Component | Role | Impact on Yield and Purity |
| Base | Neutralizes acid byproduct | A rational selection of the base is crucial to prevent the decomposition of the chloromethyl chlorosulfate (CMCS) reagent, thereby improving yield and purity. figshare.comacs.orgresearchgate.net |
| Phase-Transfer Catalyst (PTC) | Facilitates reaction between phases | An appropriate PTC enhances the reaction rate between the aqueous and organic phases, leading to a more efficient conversion and minimizing side reactions. figshare.comacs.orgresearchgate.net |
| Stabilizing Additive | Prevents reagent decomposition | The addition of a stabilizing agent minimizes the degradation of CMCS, which is critical for achieving a high solution yield of up to 90%. figshare.comacs.orgresearchgate.net |
Comparative Analysis of Synthetic Routes: Advantages and Limitations in Research Contexts
Several synthetic routes to this compound have been reported, each with distinct advantages and limitations for research applications. The most prominent methods include a modern, efficient process utilizing chloromethyl chlorosulfate (CMCS), an older method involving chloroiodomethane, and a route that proceeds via a tosylate derivative.
The reaction of di-tert-butyl potassium phosphate (DTBPP) with CMCS has emerged as a highly efficient and scalable process. figshare.comacs.orgacs.org Its primary advantage is the high yield (up to 90% solution yield) and improved product purity, achieved through careful optimization of the base, phase-transfer catalyst, and additives. figshare.comacs.orgresearchgate.net This makes it well-suited for producing the significant quantities of material often required in process research and development.
In contrast, an earlier reported synthesis involved the reaction of a di-tert-butyl phosphate salt, such as di-tert-butyl tetramethylammonium phosphate, with chloroiodomethane. chemicalbook.com A significant limitation of this route is the need for a large excess (over 11 equivalents) of chloroiodomethane to minimize the formation of the tetra-tert-butyl methylene bisphosphate byproduct. chemicalbook.com The use of a large excess of a reagent and the formation of a significant byproduct that complicates purification are considerable drawbacks in a research context, especially when scaling up. Other variations of this approach used silver di-t-butylphosphate with chloroiodomethane. google.com
The following table provides a comparative analysis of these synthetic routes.
| Synthetic Route | Reagents | Advantages | Limitations |
| CMCS Method | Di-tert-butyl potassium phosphate (DTBPP), Chloromethyl chlorosulfate (CMCS) | High (90%) solution yield, Improved product purity, Scalable, Optimized conditions identified. figshare.comacs.orgresearchgate.net | Requires careful control of reaction conditions to handle the reactive CMCS reagent. figshare.comacs.org |
| Chloroiodomethane Method | Di-tert-butyl tetramethylammonium phosphate, Chloroiodomethane | Direct formation of the chloromethyl group. | Requires a large excess of chloroiodomethane, Formation of bisphosphate byproducts, Potentially difficult purification. chemicalbook.com |
| Tosylate Derivative Method | Involves synthesis via a tosylate intermediate | Provides an alternative pathway to the target molecule. | May be less efficient or involve more steps compared to the direct CMCS method. figshare.comacs.org |
Reactivity and Mechanistic Investigations of Di Tert Butyl Chloromethyl Phosphonate
Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety
The primary mode of reactivity for di-tert-butyl (chloromethyl)phosphonate involves the nucleophilic displacement of the chloride ion from the chloromethyl group. This reaction is the cornerstone of its application in the synthesis of phosphono-oxymethyl prodrugs. chemicalbook.com The process generally involves a direct alkylation of a nucleophilic functional group on the parent drug molecule. chemicalbook.com
This compound is widely employed for the O-alkylation of hydroxyl groups and the N-alkylation of amino functionalities. tcichemicals.comresearchgate.net These reactions provide a convenient route to phosphonate (B1237965) derivatives. For instance, the synthesis of water-soluble azole antifungal prodrugs involves the O-alkylation of a tertiary hydroxyl group on the parent antifungal compound with this compound in the presence of a suitable base like sodium hydride. google.com Similarly, it is used to form quaternary salts via nucleophilic substitution with tertiary amines, a key step in creating prodrugs for compounds containing such groups. researchgate.net The tert-butyl groups on the phosphate (B84403) can be easily removed under acidic conditions, such as with trifluoroacetic acid, to yield the final phosphono-oxymethyl prodrug. researchgate.net
The reaction conditions for these alkylations are typically mild. For example, the reaction of potassium di-tert-butylphosphate with chloromethyl chlorosulfate (B8482658) to form the title compound is carried out at temperatures between 15 to 25 °C in the presence of a base and a phase-transfer catalyst. google.com The subsequent alkylation of a drug molecule often proceeds efficiently in common organic solvents. weebly.com
The utility of this compound extends beyond simple alcohols and amines to a broader range of nucleophiles and substrates. It is described as a versatile reagent for introducing phosphoric ester groups to various nucleophiles. tcichemicals.com Its application in preparing phosphono-oxymethyl prodrugs for a wide array of active pharmaceutical ingredients highlights its broad substrate scope. chemicalbook.comfigshare.comfigshare.com
The selection of reaction components is crucial for optimizing yield and purity. In the synthesis of the reagent itself, a rational selection of base, phase-transfer catalyst (PTC), and stabilizing additives is necessary to minimize the decomposition of the sensitive chloromethyl chlorosulfate starting material. figshare.comfigshare.com This careful optimization leads to high solution yields, often around 90%. figshare.comfigshare.com The table below summarizes examples of nucleophilic substitution reactions involving the reagent.
| Nucleophile/Substrate | Reagent System | Product Type | Reference |
| Tertiary Hydroxyl (Azole Antifungal) | This compound, Sodium Hydride | O-alkylated phosphonate prodrug | google.com |
| Tertiary Amine | This compound | N-phosphono-oxymethyl quaternary salt | researchgate.net |
| Di-tert-butyl potassium phosphate | Chloromethyl chlorosulfate, K2CO3, Tetrabutylammonium catalyst, Dichloromethane (B109758)/Water | This compound | google.com |
| ABT-199 | This compound | Alkylated prodrug | figshare.com |
Characterization as a Phosphorylating and Alkylating Reagent
This compound is characterized as both a phosphorylating and an alkylating agent. weebly.com However, its primary chemical function is to act as an alkylating agent, delivering the (di-tert-butoxyphosphoryl)methyl group to a nucleophile. tcichemicals.com The reaction results in the formation of a C-O, C-N, or other C-nucleophile bond, which is formally an alkylation of the substrate. The term "phosphorylating agent" is also used because the net result is the attachment of a protected phosphate group to the substrate molecule, which can be deprotected to reveal the phosphonic acid moiety. tcichemicals.comweebly.com This dual characterization underscores its role in prodrug synthesis, where the goal is to append a phosphate group to a parent drug via an alkyl linker. tcichemicals.com
Elucidation of Reaction Mechanisms in Chemical Transformations
Understanding the reaction mechanism is critical for optimizing reaction conditions and ensuring the successful scale-up of synthetic processes involving this compound. figshare.com Studies focus on the kinetics, rate-limiting steps, and the influence of solvents on the reaction pathway. figshare.com
The alkylation reactions involving this compound are understood to proceed via a nucleophilic substitution mechanism, likely SN2. In such a mechanism, the nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.
Kinetic studies are essential for confirming this mechanism and identifying the rate-limiting step. For a bimolecular SN2 reaction, the rate is expected to be dependent on the concentrations of both the nucleophile and this compound. Mechanistic evaluations, including the optimization of the key alkylation step, have been a focus of research, for example, in the synthesis of a prodrug for the pharmaceutical ABT-199. figshare.com Thermal stability analyses using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are also performed to ensure process safety, providing data on heat release and decomposition temperatures, which are related to the reaction kinetics. amazonaws.com The rate-limiting step in these transformations is typically the nucleophilic attack itself.
The predominant reaction pathway reported for this compound is ionic nucleophilic substitution. chemicalbook.comresearchgate.netgoogle.com Radical chain mechanisms, which involve initiation, propagation, and termination steps, have not been described for the primary applications of this reagent in the literature. libretexts.org
Conversely, the influence of the solvent on reaction rates and mechanisms is a well-studied phenomenon, often quantified using linear free energy relationships (LFERs). iitd.ac.inbenthamscience.com Such relationships correlate reaction rate constants with empirical parameters of solvent polarity. weebly.comiitd.ac.in A specific study has been conducted on the solvent-based linear free energy relationship in the alkylation of ABT-199 using this compound, indicating the importance of solvent choice in these reactions. figshare.com
For related phosphate ester reactions, solvent effects are dramatic. For example, the hydrolysis rate of a phosphate monoester dianion can increase by a factor of 10⁶ to 10⁷ when the solvent is changed from water to over 95% aqueous dimethyl sulfoxide (B87167) (DMSO). nih.gov This acceleration is attributed to the desolvation of the phosphate's phosphoryl group in the ground state by the dipolar aprotic solvent, which, unlike water, cannot act as a hydrogen bond donor. nih.gov This significantly reduces the activation free energy of the reaction. nih.gov While polar protic solvents like tert-butyl alcohol can slow down solvolysis compared to water due to increased activation enthalpies, dipolar aprotic solvents generally accelerate SN2 reactions by solvating the cation of the nucleophile while leaving the anion relatively free and more reactive. nih.gov These principles are directly applicable to optimizing the alkylation reactions of this compound.
Dealkylation and Hydrolysis Pathways of the Phosphate Ester
The stability and cleavage of the this compound molecule are primarily governed by the hydrolysis of its ester linkages and the selective removal of the bulky tert-butyl protecting groups. These transformations are typically induced under specific acidic or basic conditions, leading to a variety of products.
Conditions Governing Hydrolytic Degradation and Product Identification
The hydrolytic degradation of this compound involves the cleavage of the P-O-C bonds of the tert-butyl groups. The rate and extent of this degradation are highly dependent on the reaction conditions, such as pH and temperature.
Under acidic conditions, the hydrolysis of phosphonate esters is a common process. For di-tert-butyl phosphonates, these conditions are generally milder than those required for less sterically hindered dialkyl phosphonates. The steric hindrance provided by the bulky tert-butyl groups can significantly slow down the rate of hydrolysis. echemi.com In fact, under neutral or mildly acidic conditions, this compound is considered to be relatively stable, allowing for its storage at room temperature with minimal degradation. stackexchange.com
The hydrolysis of phosphonate esters can proceed through different mechanisms depending on the specific conditions and the structure of the ester. In acidic media, the reaction often follows a two-step consecutive process. echemi.com The presence of electron-withdrawing groups, such as the chloromethyl group, can influence the reaction rate. researchgate.net
The initial product of hydrolysis would be the mono-dealkylated species, tert-butyl (chloromethyl)phosphonic acid, followed by the complete hydrolysis to (chloromethyl)phosphonic acid. The other major product of this degradation is tert-butanol (B103910), resulting from the cleavage of the tert-butyl groups.
Under alkaline conditions, the hydrolysis of phosphonate esters also occurs. However, for sterically hindered esters like di-tert-butyl phosphonates, the reaction rate is significantly decreased compared to less hindered analogs such as diethyl or diisopropyl esters. researchgate.net This reduced reactivity under basic conditions can be advantageous in synthetic routes where the phosphonate moiety needs to remain intact while other base-labile groups are manipulated.
A summary of the expected hydrolysis products under different conditions is presented in Table 1.
| Condition | Primary Products |
| Acidic Hydrolysis | (chloromethyl)phosphonic acid, tert-butanol |
| Basic Hydrolysis | Salt of (chloromethyl)phosphonic acid, tert-butanol |
| Neutral | Slow or negligible hydrolysis |
Table 1. Predicted Hydrolysis Products of this compound.
Selective Removal of tert-Butyl Protecting Groups in Downstream Reactions
In many synthetic applications, particularly in the preparation of phosphonate-containing prodrugs, the tert-butyl groups of this compound serve as protecting groups for the phosphonic acid functionality. organic-chemistry.org These groups must be selectively removed in a downstream step to yield the final active compound. organic-chemistry.org The selective cleavage of the tert-butyl esters is a critical step and can be achieved under specific acidic conditions that leave other functional groups in the molecule intact. organic-chemistry.orgcommonorganicchemistry.com
Trifluoroacetic Acid (TFA): A widely used reagent for the deprotection of tert-butyl esters is trifluoroacetic acid. nih.govcommonorganicchemistry.com The mechanism involves protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation, which is then typically quenched or deprotonates to form isobutylene. nih.gov This method is effective for the complete removal of both tert-butyl groups to unmask the phosphonic acid. For instance, in the synthesis of N-phosphonooxymethyl prodrugs, the tertiary butyl groups are readily cleaved under acidic conditions with trifluoroacetic acid to yield the free phosphoric acid form. organic-chemistry.org
Hydrochloric Acid (HCl) in Dioxane: Another common and effective method for the removal of tert-butyl protecting groups is the use of a solution of hydrogen chloride in dioxane. researchgate.netcommonorganicchemistry.com This reagent offers good selectivity and is often used in peptide synthesis to deprotect N-Boc groups in the presence of tert-butyl esters, highlighting its tunable selectivity based on reaction conditions. researchgate.netcommonorganicchemistry.com In the context of di-tert-butyl phosphonates, aqueous hydrochloric acid has been successfully employed for the dealkylation to generate the corresponding phosphonic acid. commonorganicchemistry.com
The choice of deprotection agent and conditions is crucial to ensure the desired transformation without affecting other sensitive parts of the molecule. The following table summarizes common reagents used for the selective removal of tert-butyl groups from di-tert-butyl phosphonates.
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Neat or in a solvent like dichloromethane (DCM) at room temperature. | Efficient for complete deprotection. The resulting tert-butyl cation can be trapped by scavengers. nih.govcommonorganicchemistry.com |
| Hydrochloric Acid (HCl) in Dioxane | Typically a 4M solution at room temperature. | Widely used for deprotection, can offer selectivity depending on the substrate. researchgate.net |
| Aqueous Hydrochloric Acid | Stirring at room temperature. | Effective for complete dealkylation to the phosphonic acid. commonorganicchemistry.com |
Table 2. Reagents for Selective Removal of tert-Butyl Protecting Groups.
Applications of Di Tert Butyl Chloromethyl Phosphonate in Organic Synthesis Research
Function as a Versatile Synthetic Building Block in Complex Chemical Architectures
The unique structure of di-tert-butyl (chloromethyl)phosphonate, featuring a reactive chloromethyl group attached to a phosphonate (B1237965) moiety protected by bulky tert-butyl groups, makes it an exceptionally versatile building block. This structure allows for its incorporation into complex molecules, where the phosphonate group can be unmasked in later synthetic steps. Its capacity to act as a linchpin in the assembly of intricate molecular frameworks is a testament to its utility. The development of efficient, scalable processes to produce high-purity this compound has further enhanced its accessibility and application in large-scale synthesis, including the multikilogram scale preparation of active pharmaceutical ingredient (API) intermediates. researchgate.net
Precursor for the Synthesis of Advanced Phosphonate Derivatives
This compound is a critical starting material for creating more complex phosphonate derivatives. The tert-butyl esters can be selectively cleaved under specific conditions to yield the corresponding phosphonic acid, which can then be converted into other esters or amides. For instance, it is a key compound used in the formation of many phosphonooxymethyl prodrugs. researchgate.netfigshare.com The synthesis of these derivatives often involves the displacement of the chloride with a nucleophile, followed by manipulation of the phosphonate group. This strategy is fundamental in creating libraries of phosphonate compounds for various research applications.
Utility in the Construction of Diverse Organic Molecules
The reactivity of the C-Cl bond allows this reagent to participate in a wide range of C-O and C-N bond-forming reactions, leading to the synthesis of structurally diverse molecules.
A primary application of this compound is the installation of the phosphonooxymethyl group, a common linker in prodrug design. This is typically achieved through the O-alkylation of an alcohol or a phenol. The reaction involves the nucleophilic attack of the hydroxyl group on the chloromethyl carbon, displacing the chloride and forming a stable ether linkage. This method is crucial for creating phosphonate prodrugs designed to improve the aqueous solubility of parent molecules. enamine.netresearchgate.net The resulting di-tert-butyl ester can be stored long-term or deprotected to release the phosphonic acid moiety. figshare.com
The reagent is widely used for the N-alkylation of various nitrogen-containing heterocycles. enamine.net This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the heterocycle attacks the electrophilic chloromethyl group. This process is valuable for modifying the properties of heterocyclic compounds or for introducing a phosphonate group that can serve as a handle for further functionalization or as a key pharmacophore. enamine.net This modular approach allows for the facile synthesis of a wide range of N-substituted heterocyclic scaffolds. nih.gov
Table 1: Examples of Reactions with this compound
| Reaction Type | Substrate Class | Product Feature | Reference |
|---|---|---|---|
| O-Alkylation | Alcohols, Phenols | Phosphonooxymethyl ether | enamine.netresearchgate.net |
| N-Alkylation | Nitrogen-containing heterocycles | N-CH₂P(O)(OtBu)₂ | enamine.net |
In medicinal chemistry, this compound is instrumental in synthesizing key intermediates for potentially bioactive compounds. A notable synthetic strategy involves its reaction with tertiary amines to form quaternary ammonium (B1175870) salts, which serve as prodrugs. researchgate.net This approach aims to enhance properties like water solubility. enamine.net Another critical application is in the creation of phosphonooxymethyl prodrugs of APIs. researchgate.netfigshare.com The synthetic methodology often involves a nucleophilic substitution reaction where a suitable functional group on a late-stage intermediate displaces the chloride from the reagent. researchgate.net For example, a second-generation route to an API involved the chloromethylation and subsequent displacement with di-tert-butyl potassium phosphate (B84403) to install the desired prodrug moiety. researchgate.net
Contributions to Methodological Advancements in Phosphorus-Carbon Bond Formation
The chemistry of this compound and related compounds has spurred advancements in the methodologies for forming phosphorus-carbon (P-C) bonds. While this specific reagent is primarily used for C-O and C-N bond formation via its reactive C-Cl bond, the broader field of phosphonate synthesis has seen significant progress. Research into creating P-C bonds has traditionally relied on methods like the Michaelis–Arbuzov reaction. mdpi.com However, the increasing importance of organophosphorus compounds has driven the development of new, greener synthetic methodologies to replace potentially toxic starting materials. mdpi.com The demand for reagents like this compound for applications in drug development highlights the ongoing need for efficient and direct methods of P-C bond formation. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Di-tert-butyl potassium phosphate |
| Chloromethyl chlorosulfate (B8482658) |
| Di-tert-butyl phosphite (B83602) |
| Phosphonic Acid Di-tert-butyl Ester |
| Bis(2-methyl-2-propanyl) phosphonate |
| Phosphorous Acid Di-tert-butyl Ester |
| Diisopropyl trimethylsilyloxymethylphosphonate |
| 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) |
| tert-butyl phosphonic dichloride |
Advanced Spectroscopic and Analytical Research Techniques for Di Tert Butyl Chloromethyl Phosphonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation and purity evaluation of Di-tert-butyl (chloromethyl)phosphonate. Both proton and phosphorus-31 NMR provide critical data points for its characterization.
Proton (¹H) NMR spectroscopy confirms the presence and connectivity of the hydrogen atoms within the molecule. The spectrum of this compound is distinguished by two primary signals. The 18 protons of the two equivalent tert-butyl groups typically appear as a sharp singlet, while the two protons of the chloromethyl group appear as a doublet due to coupling with the phosphorus atom. For example, in a chloroform-d (B32938) (CDCl₃) solvent, the tert-butyl protons are observed around δ 1.57 ppm. ichemical.com The chloromethyl protons are found further downfield, with a reported chemical shift of approximately δ 5.63 ppm, showing a doublet splitting with a coupling constant (J-value) of about 15 Hz. ichemical.com This splitting pattern is definitive evidence of the P-O-CH₂Cl linkage. ¹H NMR is also highly effective for assessing purity, as it can reveal the presence of impurities such as bis(di-tert-butyl) methyl phosphate (B84403), which may be difficult to remove via methods like flash column chromatography. ichemical.com
¹H NMR Data for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
|---|---|---|---|---|
| tert-butyl | ~1.57 | Singlet (s) | N/A | 18H |
| Chloromethyl | ~5.63 | Doublet (d) | ~15 | 2H |
Data obtained in CDCl₃ at 300 MHz. ichemical.com
Phosphorus-31 (³¹P) NMR spectroscopy is an indispensable tool for characterizing organophosphorus compounds. researchgate.net It provides direct insight into the chemical environment of the phosphorus nucleus. researchgate.net For this compound, a proton-decoupled ³¹P NMR spectrum exhibits a single resonance, confirming the presence of a unique phosphorus atom in the phosphate ester environment. This technique is exceptionally useful for reaction monitoring, allowing researchers to track the conversion of starting materials and the formation of the desired phosphonate (B1237965) product. chemrxiv.org The chemical shift of the phosphorus signal is highly sensitive to its oxidation state and the nature of the substituents attached to it, making ³¹P NMR a powerful method for confirming the compound's identity. researchgate.nethoneywell.com
Mass Spectrometry (MS) for Molecular Weight Confirmation and Reaction Monitoring
Mass spectrometry (MS) is employed to verify the molecular weight of this compound and to follow the course of chemical transformations. The technique provides a precise mass-to-charge ratio, which should correspond to the compound's calculated molecular mass. This confirmation is fundamental to verifying the identity of the synthesized product. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further solidifying the elemental composition. In reaction monitoring, MS can track the depletion of reactants and the emergence of the product peak corresponding to this compound, offering real-time data on reaction kinetics and completion.
Molecular Weight Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 258.68 g/mol | nih.gov |
Chromatographic Methods for Quantitative Analysis and Reaction Profiling
Chromatographic techniques are vital for separating this compound from impurities and for quantitatively analyzing its concentration during reaction profiling.
Liquid chromatography-mass spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This hyphenated technique is ideal for determining the purity of this compound samples. The LC component separates the target compound from starting materials, byproducts, and degradation products. The MS detector then provides mass data for each separated peak, enabling positive identification of impurities. This is particularly useful for detecting and quantifying process-related impurities that may be present in the final product. ichemical.com
High-Performance Liquid Chromatography (HPLC) is a robust method for quantitative analysis and is frequently used to assess the assay of this compound. honeywell.com As this compound is often used as a derivatization reagent, for instance, in the synthesis of phosphono-oxymethyl prodrugs, HPLC is critical for monitoring the progress of these reactions. honeywell.comfigshare.com By tracking the consumption of the phosphonate reagent and the corresponding increase in the derivatized product, researchers can optimize reaction conditions and determine yields accurately. For quality control, HPLC is used to confirm that the purity of the reagent meets required specifications, such as a minimum assay of 85.0%. honeywell.com
HPLC Purity Specification
| Parameter | Specification |
|---|---|
| Assay (HPLC) | ≥85.0 % |
As specified for derivatization reagent grade. honeywell.com
Elucidation of Spectroscopic Signatures for Reaction Intermediates and Undesired Byproducts
The synthesis of this compound, a crucial reagent in the preparation of phosphonooxymethyl prodrugs, can be accompanied by the formation of various reaction intermediates and undesired byproducts. The identification and characterization of these species are paramount for optimizing reaction conditions, ensuring product purity, and understanding reaction mechanisms. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose.
A primary route to this compound involves the reaction of a di-tert-butyl phosphate salt with a chloromethylating agent. An early method utilized the reaction of di-tert-butyl tetramethylammonium (B1211777) phosphate with chloroiodomethane (B1360106). However, this approach necessitated a significant excess of chloroiodomethane to minimize the formation of the primary byproduct, tetra-tert-butyl methylene (B1212753) bisphosphate. A more contemporary and efficient process involves the reaction of di-tert-butyl potassium phosphate (DTBPP) with chloromethyl chlorosulfate (B8482658) (CMCS). The careful selection of reaction conditions, including the base, phase-transfer catalyst, and stabilizing additives, is critical to minimize the decomposition of CMCS and improve the yield and purity of the desired product. figshare.com
Spectroscopic Analysis of Reaction Intermediates
Table 1: Spectroscopic Data for Diethyl (hydroxymethyl)phosphonate
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz |
| ¹H NMR | 1.35 | t, J = 7.19 |
| 3.91 | dd, J(H,H) = J(H,P) = 6.30 | |
| 4.13-4.24 | m | |
| 4.81-4.86 | m | |
| ¹³C NMR | 16.35 | d, J = 5.68 |
| 56.87 | d, J = 162.21 | |
| 62.51 | d, J = 6.76 | |
| ³¹P NMR | 24.52 | s |
| HRMS (ESI+) | m/z 169.0627 [M+H]⁺ |
Source: spectrabase.com
Spectroscopic Signatures of Undesired Byproducts
The monitoring of reaction progress and purity of this compound is often accomplished using ³¹P NMR spectroscopy. This technique is highly sensitive to the chemical environment of the phosphorus atom, allowing for the differentiation of the desired product from various phosphorus-containing byproducts. spectrabase.com
During the synthesis of the precursor, di-tert-butyl phosphite (B83602), byproducts such as tri-tert-butyl phosphite and its oxidation product, tri-tert-butyl phosphate , can be observed. chemicalbook.com
The most significant byproduct in certain synthetic routes to this compound is tetra-tert-butyl methylene bisphosphate . Its formation arises from the reaction of the di-tert-butyl phosphate anion with the already formed this compound.
Another potential set of byproducts can arise from the decomposition of the chloromethylating agent, chloromethyl chlorosulfate (CMCS). While the specific decomposition pathways in the context of this reaction are not extensively detailed in the literature, the inherent reactivity of CMCS suggests the possibility of various side reactions that could generate impurities. figshare.com
Table 2: Key Byproducts in the Synthesis of this compound and its Precursors
| Compound Name | Formation Context | Primary Analytical Technique |
| Tetra-tert-butyl methylene bisphosphate | Reaction of di-tert-butyl phosphate with this compound | ³¹P NMR, Mass Spectrometry |
| Tri-tert-butyl phosphite | Byproduct in di-tert-butyl phosphite synthesis | ³¹P NMR |
| Tri-tert-butyl phosphate | Oxidation of tri-tert-butyl phosphite | ³¹P NMR |
Source: chemicalbook.com
The elucidation of the spectroscopic signatures of these intermediates and byproducts is a continuous area of research, driven by the need for highly pure this compound for pharmaceutical applications. The use of hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) is also crucial for the separation and identification of trace impurities. amazonaws.com
Process Development and Optimization for Di Tert Butyl Chloromethyl Phosphonate Synthesis at Research and Scale Up Levels
Strategies for Reaction Scale-Up and Evaluation of Industrial Feasibility
The industrial production of Di-tert-butyl (chloromethyl)phosphonate, a crucial reagent in the formation of many phosphono-oxymethyl prodrugs, necessitates efficient and scalable synthesis protocols. researchgate.netfigshare.comchemicalbook.com A significant advancement in this area is a process involving the reaction of Di-tert-butyl potassium phosphate (B84403) (DTBPP) with chloromethyl chlorosulfate (B8482658) (CMCS). researchgate.netfigshare.comchemicalbook.com This route has been successfully employed to produce the compound on a large scale, with batches exceeding 1000 kg. researchgate.net
Key strategies for successful scale-up include the rational selection of reagents, catalysts, and reaction conditions to ensure high yield and purity. One patented process reacts potassium di-tert-butylphosphate with chloromethyl chlorosulfate under mild temperatures, ranging from 15 to 25°C. google.com This process utilizes a phase-transfer catalyst (PTC), such as tetrabutylammonium sulfate or tetrabutylammonium chloride, in the presence of a base like sodium carbonate or potassium carbonate. researchgate.netgoogle.com The use of a PTC is crucial for facilitating the reaction between the aqueous and organic phases. This method reports high yields of 88 to 92 M% with a potency greater than 90%. google.com
The optimization of reaction parameters is paramount for industrial feasibility. This includes adjusting the molar ratio of reactants; for instance, using chloromethyl chlorosulfate in a molar ratio of approximately 2:1 to potassium di-tert-butylphosphate is preferred. google.com Careful control of reaction conditions and the use of specific additives help to minimize the decomposition of unstable reagents like CMCS, leading to an optimized solution yield of 90% and improved product purity. researchgate.netfigshare.com The development of such robust processes is essential for the reliable, large-scale manufacturing required for pharmaceutical applications. researchgate.net
Table 1: Process Parameters for Scalable Synthesis of this compound
| Parameter | Details | Reported Yield | Reference |
|---|---|---|---|
| Reactants | Potassium di-tert-butylphosphate and Chloromethyl chlorosulfate | 88-92 M% | google.com |
| Catalyst | Tetrabutylammonium sulfate or Tetrabutylammonium chloride (Phase-Transfer Catalyst) | 90% (solution yield) | researchgate.netgoogle.com |
| Base | Sodium carbonate or Potassium carbonate | 88-92 M% | google.com |
| Solvent System | Dichloromethane (B109758) or Tetrahydrofuran and Water | Not specified | google.com |
| Temperature | 15 to 25°C (Mild Conditions) | Not specified | google.com |
| Molar Ratio | CMCS to DTBPP approx. 2:1 | Not specified | google.com |
Identification and Mitigation of Impurities in Synthetic Processes
Controlling impurities is a critical aspect of synthesizing this compound, as the purity of the final product directly impacts its subsequent use, particularly in pharmaceuticals. Several process-related impurities have been identified, and strategies have been developed for their mitigation.
One of the primary impurities noted in early synthetic routes is tetra-tert-butyl methylene (B1212753) bisphosphate. chemicalbook.com This impurity arises from the reaction of the desired product with the starting phosphate material. The initial synthesis method, which used chloroiodomethane (B1360106), required a large excess of the reagent (over 11 equivalents) specifically to minimize the formation of this bisphosphate impurity. chemicalbook.com Another identified impurity is bis-di-tert-butyl methyl phosphate, which proved difficult to remove by standard purification techniques like flash column chromatography. ichemical.com
In processes involving chloromethyl chlorosulfate (CMCS), decomposition of this unstable reagent can be a significant source of impurities. researchgate.net To address this, the rational selection of a base, a phase-transfer catalyst, and a stabilizing additive is crucial to minimize CMCS decomposition. researchgate.netfigshare.com Furthermore, when the synthesized this compound is used in subsequent alkylation reactions, other impurities can be introduced. For example, an undesired N-6 alkylation isomer was identified as a byproduct in one application, which necessitated the development of a specific aqueous workup protocol for its selective removal. researchgate.net
The quality control of phosphonates and related compounds like phosphoramidites is essential for therapeutic applications. Impurities are often classified as noncritical (detectable and easily separated) or critical (difficult or impossible to separate from the final product). thermofisher.com The repetitive nature of some synthetic processes can amplify even small amounts of initial impurities, making rigorous quality control of starting materials and intermediates imperative. thermofisher.com
Table 2: Common Impurities and Mitigation Strategies
| Impurity | Source/Reaction | Mitigation Strategy | Reference |
|---|---|---|---|
| Tetra-tert-butyl methylene bisphosphate | Reaction of product with starting phosphate | Use of a large excess (>11 equiv.) of chloroiodomethane | chemicalbook.com |
| Bis-di-tert-butyl methyl phosphate | Side reaction during synthesis | Not easily removed by column chromatography | ichemical.com |
| CMCS Decomposition Products | Instability of chloromethyl chlorosulfate reagent | Rational selection of base, phase-transfer catalyst, and stabilizing additive | researchgate.net |
Solvent Selection Considerations and Implementation of Green Chemistry Principles in Phosphonate (B1237965) Synthesis
In recent years, the principles of green chemistry have been increasingly applied to phosphonate synthesis to minimize the use and generation of hazardous substances. uef.fi This involves exploring more environmentally friendly solvents and reaction conditions. bioengineer.orgaithor.comsciencedaily.com Green chemistry approaches for general phosphonate synthesis include solvent-free reactions, the use of alternative energy sources like ultrasound and microwaves, and employing benign solvents such as water or ethanol. rsc.org
For example, some phosphonate syntheses, like the Kabachnik–Fields reaction, have been successfully performed under solvent-free sonication conditions, achieving yields as high as 99%. rsc.org In the same study, the use of various conventional solvents resulted in lower yields, with water giving a 65% yield and ethanol a 72% yield. rsc.org While these methods have not been specifically detailed for this compound, they represent a clear direction for future process optimization. The goal is to replace harmful organic solvents with sustainable alternatives derived from renewable sources or those that pose little environmental risk, thereby improving the economic and ecological viability of the synthesis. text2fa.ir
Table 3: Solvent Systems in Phosphonate Synthesis
| Solvent System | Application Context | Rationale/Outcome | Reference |
|---|---|---|---|
| Dichloromethane / Water | Scalable synthesis of this compound | Biphasic system suitable for phase-transfer catalysis | google.com |
| Tetrahydrofuran / Water | Scalable synthesis of this compound | Alternative biphasic system for phase-transfer catalysis | google.com |
| Wet Acetonitrile | Optimized synthesis of this compound | Strategic selection for improved process efficiency | researchgate.net |
| Ethanol | Green synthesis of α-aminophosphonates | Greener solvent alternative to chlorinated hydrocarbons | rsc.org |
| Water | Green synthesis of α-aminophosphonates | Most environmentally benign solvent, though yields may vary | rsc.org |
Isolation, Purification, and Recrystallization Techniques for Research Materials
The isolation and purification of this compound are essential steps to ensure the material is of sufficient purity for research and subsequent synthetic applications. The techniques employed typically depend on the scale of the synthesis and the nature of the impurities present.
For larger, kilogram-scale production, the product is often isolated through a standard organic-aqueous extraction. google.com After extraction, the organic solvent is removed, typically through distillation, to yield the product as a concentrated oil. google.com The purity and concentration (potency) of this oil are then determined using analytical techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. google.com
At the research or laboratory scale, column chromatography is a common method for purification. One specific example involves purifying the crude product on a silica gel column using a mixture of ethyl acetate and hexane as the eluent. tcichemicals.com However, this method is not always effective for all impurities; for instance, bis-di-tert-butyl methyl phosphate was found to be inseparable from the main product using flash column chromatography. ichemical.com
For related phosphonate compounds, which can often be sticky oils or difficult-to-crystallize solids, other purification strategies are employed. researchgate.net Recrystallization of a related intermediate, di-tert-butyl (hydroxymethyl)phosphonate, has been successfully achieved from acetonitrile (MeCN) at low temperatures. mit.edu Other general techniques for purifying phosphonic acids and their esters include:
Crystallization from solvents like n-hexane or ether at low temperatures (-18°C). researchgate.net
Salt Formation: Converting the phosphonate to a salt (e.g., with sodium or dicyclohexyl amine) can facilitate crystallization and purification. researchgate.net
Chromatography: Besides silica gel, strong anion-exchange resins can be used, eluting with aqueous formic acid. researchgate.net
Lyophilization: Freeze-drying from solvents like tert-butanol (B103910) (tBuOH) can yield a more manageable solid product compared to using water. researchgate.net
A general method for purifying crude phosphate esters involves washing the crude product first with a chelating agent composition, such as a dilute oxalic acid solution, followed by a water wash and treatment with an acid scavenger. google.com
Table 4: Purification and Isolation Techniques for Phosphonates
| Technique | Description | Application/Compound | Reference |
|---|---|---|---|
| Aqueous Extraction | Standard liquid-liquid extraction to separate the product from water-soluble impurities. | This compound | google.com |
| Column Chromatography | Separation on a stationary phase (e.g., silica gel) with a mobile phase (e.g., ethyl acetate/hexane). | This compound | tcichemicals.com |
| Recrystallization | Dissolving the crude product in a hot solvent and cooling to form pure crystals. | Di-tert-butyl (hydroxymethyl)phosphonate (from MeCN) | mit.edu |
| Salt Formation | Conversion to a salt to improve crystallization properties. | General phosphonic acids | researchgate.net |
| Anion-Exchange Chromatography | Separation based on ionic interaction with a resin. | General phosphonic acids | researchgate.net |
| Lyophilization | Freeze-drying to remove solvent and obtain a solid product. | General phosphonic acids (from tBuOH) | researchgate.net |
Stability, Degradation, and Storage Considerations in Research with Di Tert Butyl Chloromethyl Phosphonate
Factors Influencing Chemical Stability During Synthesis and Handling
The chemical stability of Di-tert-butyl (chloromethyl)phosphonate is influenced by several factors, primarily its sensitivity to moisture and the stability of its precursors during synthesis. The compound's synthesis often involves the reaction of di-tert-butyl potassium phosphate (B84403) (DTBPP) with chloromethyl chlorosulfate (B8482658) (CMCS). biosynth.comchemicalbook.com The stability of CMCS is a significant concern, and its decomposition can affect the yield and purity of the final product. researchgate.netfigshare.com
Key factors affecting the stability of this compound include:
Moisture: The compound is sensitive to hydrolysis. The presence of water can lead to the cleavage of the phosphate ester bonds.
Acidity/Basicity: While reported to be relatively stable under acidic conditions, the tert-butyl ester groups are generally susceptible to cleavage under strong acidic conditions. researchgate.netamazonaws.com The compound's reactivity with nucleophiles suggests that basic conditions can also promote degradation or unwanted side reactions. amazonaws.com
Purity of Reagents: The purity of starting materials, such as chloroiodomethane (B1360106) in older synthesis routes, is crucial. Impurities can lead to side reactions and the formation of byproducts like tetra-tert-butyl methylene (B1212753) bisphosphate. chemicalbook.com
Temperature: Elevated temperatures can promote decomposition. Thermal analysis has shown that solutions of this compound in dichloromethane (B109758) exhibit exothermic decomposition events at temperatures starting around 70 °C. amazonaws.com
A summary of factors influencing the stability is presented in the table below.
| Factor | Influence on Stability | References |
| Moisture | High sensitivity; promotes hydrolysis of phosphate ester bonds. | enamine.net |
| pH | Relatively stable in acidic conditions, but tert-butyl groups are labile to strong acids. Reactive towards bases. | researchgate.netamazonaws.com |
| Reagent Purity | Impurities in starting materials can lead to byproducts. | chemicalbook.com |
| Temperature | Elevated temperatures lead to exothermic decomposition. | amazonaws.com |
Characterization of Degradation Pathways and Identification of Byproducts
Detailed mechanistic studies on the degradation pathways of this compound are not extensively documented in publicly available literature. However, based on the general chemistry of phosphonate (B1237965) esters and the known reactivity of the compound, several degradation pathways can be inferred.
Hydrolysis: In the presence of water, the primary degradation pathway is likely hydrolysis. This can occur at the phosphorus center, leading to the formation of di-tert-butyl phosphate and chloromethanol, or cleavage of the tert-butyl groups to yield tert-butanol (B103910) and the corresponding phosphonic acid. The tert-butyl groups are known to be labile under acidic conditions. researchgate.net
Thermal Decomposition: Thermal analysis indicates that the compound undergoes exothermic decomposition. amazonaws.com While the specific products of thermal degradation have not been fully characterized in the available literature, for similar organophosphorus compounds, thermal decomposition can lead to the elimination of alkenes (isobutylene from the tert-butyl groups) and the formation of phosphoric acid derivatives. sigmaaldrich.combldpharm.com
Byproducts in Synthesis: A known byproduct from certain synthesis routes is tetra-tert-butyl methylene bisphosphate . Its formation was reported to be minimized by using a large excess of chloroiodomethane in the reaction with di-tert-butyl tetramethylammonium (B1211777) phosphate. chemicalbook.comnih.gov
The following table summarizes known and potential degradation products and byproducts.
| Degradation Pathway | Potential/Known Byproducts | Notes | References |
| Hydrolysis | Di-tert-butyl phosphate, Chloromethanol, tert-Butanol, (Chloromethyl)phosphonic acid | Specific byproducts depend on the pH and conditions. | researchgate.net |
| Thermal Decomposition | Isobutylene, Phosphoric acid derivatives | Based on thermal analysis and general decomposition of similar compounds. | amazonaws.comsigmaaldrich.combldpharm.com |
| Synthesis | Tetra-tert-butyl methylene bisphosphate | Formation is dependent on the synthetic route and reaction conditions. | chemicalbook.comnih.gov |
Methodologies for Enhancing Storage Stability and Preventing Decomposition (e.g., use of tertiary amines)
To mitigate the instability of this compound, several strategies for its storage and handling have been developed. These focus on controlling the environmental conditions and the use of stabilizing agents.
Storage Conditions: Proper storage is paramount to maintaining the compound's integrity. Recommendations typically include:
Low Temperature: Storage at refrigerated (2-8 °C) or sub-zero temperatures (e.g., -20 °C) is advised to minimize thermal decomposition. enamine.netsigmaaldrich.com
Inert Atmosphere: To prevent moisture-induced hydrolysis and potential oxidation, storage under an inert gas such as nitrogen or argon is recommended. amazonaws.com
Protection from Light: While specific studies on the photostability of this compound are not readily available, general good practice for storing reactive chemical intermediates includes protection from light. amazonaws.comenamine.net
Stabilizing Additives: The use of a solid base as a stabilizing agent has been reported to be effective.
Potassium Carbonate (K₂CO₃): The addition of a solid, mild base like potassium carbonate can neutralize any acidic impurities that may have formed or been present from the synthesis, thereby preventing acid-catalyzed decomposition. researchgate.net Research has demonstrated the identification of techniques, including the use of a stabilizing additive, to enable the long-term storage of this compound. researchgate.netfigshare.com
Use of Tertiary Amines: While the use of tertiary amines as catalysts is common in reactions involving organophosphorus compounds, their specific role in the long-term stabilization of this compound during storage is not explicitly detailed in the reviewed literature. Tertiary amines can act as acid scavengers. However, their nucleophilic nature could also potentially lead to reactions with the chloromethyl group, forming quaternary ammonium (B1175870) salts, which might represent a different form of degradation if not the intended reaction. researchgate.netrsc.org The interaction between quaternary amines and phosphates is known to be very strong. nih.gov
The table below outlines recommended storage and stabilization methods.
| Method | Description | Purpose | References |
| Low Temperature Storage | Store at 2-8 °C or -20 °C. | Minimizes thermal degradation. | enamine.netsigmaaldrich.com |
| Inert Atmosphere | Store under nitrogen or argon. | Prevents hydrolysis from atmospheric moisture and potential oxidation. | amazonaws.com |
| Light Protection | Store in a dark or amber container. | Prevents potential photodegradation. | amazonaws.comenamine.net |
| Addition of K₂CO₃ | Addition of solid potassium carbonate to the solution. | Neutralizes acidic impurities, preventing acid-catalyzed decomposition. | researchgate.net |
Impact of Environmental Conditions on Compound Integrity and Reactivity
The integrity and reactivity of this compound are significantly impacted by environmental conditions. As a reactive alkylating agent, its stability is a fine balance that can be easily disturbed.
Temperature: As established, temperature is a critical factor. At ambient temperatures, the compound has limited stability, and at elevated temperatures (≥ 70 °C), it undergoes exothermic decomposition. amazonaws.com For synthetic applications, reactions are often carried out at controlled, and sometimes low, temperatures to manage reactivity and prevent byproduct formation.
Humidity: The presence of atmospheric moisture is detrimental due to the compound's susceptibility to hydrolysis. Handling should be performed in a dry environment, and storage should be in tightly sealed containers, preferably under an inert atmosphere. amazonaws.comenamine.net
Light: Although specific photodecomposition studies are lacking, the general reactivity of the compound suggests that exposure to UV or high-energy light could potentially initiate degradation pathways. Therefore, protection from light is a standard precautionary measure. amazonaws.comenamine.net
The reactivity of this compound in synthetic protocols is also highly dependent on the reaction environment, including the choice of solvent, base, and any phase-transfer catalysts, which are often selected to optimize the desired reaction while minimizing degradation. biosynth.comresearchgate.net
Future Research Directions and Emerging Applications of Di Tert Butyl Chloromethyl Phosphonate
Exploration of Novel Synthetic Pathways and Mechanistic Insights
Mechanistic studies provide critical insights into these reactions. While traditional methods for creating C-P bonds, such as the Michaelis-Arbuzov reaction, involve the reaction of a phosphite (B83602) with an alkyl halide at high temperatures, modern approaches seek milder conditions. acs.org For the synthesis of Di-tert-butyl (chloromethyl)phosphonate, understanding the role of each component is key. The phase-transfer catalyst, for instance, facilitates the transport of the phosphate (B84403) anion from the solid or aqueous phase to the organic phase where the reaction with CMCS occurs. The choice of base and solvent can significantly influence reaction rates and the formation of byproducts. google.com
Future explorations may focus on enzymatic or biocatalytic routes, which could offer high specificity and milder reaction conditions. nih.gov The investigation into different leaving groups on the one-carbon electrophile or alternative phosphorylating agents continues to be an area of interest, aiming to circumvent the use of highly reactive and unstable reagents like CMCS. mdpi.com
Table 1: Key Components for Optimized Synthesis of this compound
| Component | Function | Research Focus |
|---|---|---|
| Di-tert-butyl potassium phosphate (DTBPP) | Nucleophile / Phosphate Source | Development of more efficient, high-purity synthesis routes for this precursor. acs.org |
| Chloromethyl chlorosulfate (B8482658) (CMCS) | Electrophile / Chloromethyl Source | Minimizing decomposition through controlled addition and use of stabilizing additives. acs.orgfigshare.com |
| Phase-Transfer Catalyst (PTC) | Facilitates Reaction | Screening various PTCs to enhance reaction kinetics and yield. acs.org |
| Base | Neutralizing Agent | Selection of appropriate inorganic or organic bases to optimize reaction conditions. google.com |
| Solvent | Reaction Medium | Investigating solvent effects on reaction efficiency and product isolation. google.com |
Integration into Automated and High-Throughput Synthesis Platforms
The principles of high-throughput experimentation (HTE) are increasingly being applied to chemical synthesis to accelerate research and development. youtube.com This methodology utilizes automation, parallelization, and miniaturization to rapidly screen a large number of reaction conditions, such as different catalysts, solvents, temperatures, and reactant ratios. youtube.comresearchgate.net
For the synthesis of phosphonates, HTE platforms can be invaluable. Robotic systems can precisely dispense reagents into multi-well plates, allowing for hundreds of unique reactions to be run simultaneously. youtube.com This approach is ideal for optimizing the synthesis of this compound by quickly identifying the best combination of base, solvent, and catalyst from a large library of candidates. acs.orgyoutube.com Furthermore, HTE is used for the rapid synthesis of large libraries of related phosphonate (B1237965) compounds for screening in various applications. nih.govnih.gov The integration of artificial intelligence and machine learning with HTE platforms can further boost the exploration of novel reaction methodologies by proposing new experimental conditions based on previous results.
Table 2: Advantages of High-Throughput Experimentation (HTE) in Phosphonate Synthesis
| Advantage | Description |
|---|---|
| Acceleration | Dramatically reduces the time required for reaction optimization and discovery. youtube.com |
| Efficiency | Minimizes the consumption of valuable starting materials and reagents through miniaturization. |
| Large Data Generation | Produces large, high-quality datasets suitable for training machine learning models. |
| Discovery | Enables the screening of vast chemical spaces to uncover novel reactions and compounds. nih.gov |
| Reproducibility | Automation reduces human error, leading to more consistent and reliable results. youtube.com |
Potential Contributions in Material Science Applications (Excluding biomedical, e.g., precursors for metal phosphate materials)
While much of the focus on phosphonates is in the biological and medicinal fields, emerging research highlights their potential in material science. Specifically, di-tert-butyl phosphate compounds, which are structurally related to this compound, serve as excellent single-source precursors (SSPs) for the synthesis of advanced inorganic phosphate materials. nih.govnih.gov
Research has demonstrated that thermally and hydrolytically unstable di-tert-butyl phosphate can be reacted with metal sources to create discrete and polymeric metal organophosphates. nih.gov These precursors can then be converted through thermal decomposition into a range of valuable ceramic materials, including calcium phosphates like Ca(H2PO4)2 and nanocrystalline hydroxyapatite (B223615) (Ca10(PO4)6(OH)2). nih.gov This method provides a route to organic-free, nano-sized ceramic phosphates at temperatures between 300-500 °C.
Similarly, alkali metal tert-butyl phosphonates, which can be synthesized at room temperature, have been used in simple metathesis reactions to produce layered transition metal phosphonates. rsc.org The use of organophosphate esters as the phosphorus source offers an alternative to traditional phosphoric acid in the solvothermal synthesis of open-framework metal phosphates. rsc.orgresearchgate.net This approach allows for the creation of novel structures with potential applications in catalysis, ion exchange, and gas sorption. The controlled decomposition of precursors containing the di-tert-butyl phosphate moiety offers a versatile platform for designing a variety of functional inorganic materials.
Table 3: Di-tert-butyl Phosphate Precursors in Material Synthesis
| Precursor Compound | Resulting Material | Material Type |
|---|---|---|
| [Ca(dtbp)₂(dtbp-H)₄] | Ca(H₂PO₄)₂, β-Ca(PO₃)₂, Hydroxyapatite | Calcium Phosphate Ceramics. nih.gov |
| [Na(μ-dtbp)]n | Na(H₂PO₄) | Alkali Metal Dihydrogen Phosphate. |
Development of Advanced Analytical and Characterization Techniques for Related Compounds
The robust characterization of this compound and related compounds is essential for ensuring purity, confirming structure, and understanding reaction mechanisms. A suite of advanced analytical techniques is employed for this purpose. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, with ³¹P NMR being particularly powerful. mdpi.com The ³¹P nucleus has a high natural abundance and a wide chemical shift range, which often results in simple spectra with well-resolved signals, making it ideal for identifying and quantifying different phosphorus-containing species in a reaction mixture. researchgate.net Quantitative ³¹P NMR (qNMR) offers a direct method for assessing compound purity without the need for identical reference standards. mdpi.comresearchgate.net ¹H and ¹³C NMR are also routinely used to fully elucidate the organic structure of the molecule. ipb.pt
Mass Spectrometry (MS) provides crucial information on molecular weight and fragmentation patterns, confirming the identity of the target compound. acs.org Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standard for separating components in a mixture before detection, offering high sensitivity for both the main product and any impurities. acs.orgnih.govcromlab-instruments.es
Other important techniques include chromatography methods like High-Performance Liquid Chromatography (HPLC) for purity analysis and preparative separation, and infrared (IR) spectroscopy for identifying functional groups present in the molecule. researchgate.net The development of these analytical methods continues to focus on increasing sensitivity, improving resolution, and adapting them for high-throughput analysis. epa.gov
Table 4: Analytical Techniques for Phosphonate Characterization
| Technique | Information Provided |
|---|---|
| ³¹P NMR Spectroscopy | Identification, structural information, and quantification of phosphorus-containing compounds. mdpi.comresearchgate.net |
| ¹H and ¹³C NMR Spectroscopy | Complete structural elucidation of the organic moieties. ipb.pt |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation via fragmentation patterns. researchgate.netacs.org |
| Gas/Liquid Chromatography (GC/LC) | Separation of compounds in a mixture for identification and quantification. nih.govcromlab-instruments.es |
| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., P=O, C-O, C-Cl). researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing di-tert-butyl (chloromethyl)phosphonate, and how do steric effects influence reaction efficiency?
- Methodological Answer : The compound is typically synthesized via the Michaelis-Arbusov or Pudovik reactions. For example, di-tert-butyl phosphite reacts with chloromethylating agents (e.g., chloromethyl chloride) under anhydrous conditions. Steric hindrance from the tert-butyl groups necessitates elevated temperatures (80–100°C) and extended reaction times (12–24 hours) to achieve yields of 65–80% . Purification often involves distillation under reduced pressure (e.g., 0.1–1 mmHg) or column chromatography with non-polar solvents (hexane/ethyl acetate). Kinetic studies suggest that bulky tert-butyl groups slow nucleophilic substitution but enhance stability of intermediates .
Q. How can researchers mitigate hydrolysis of this compound during storage and handling?
- Methodological Answer : Hydrolysis is minimized by storing the compound under inert gas (argon/nitrogen) at –20°C in amber vials. Stabilizers like potassium carbonate (1–2 wt%) are added to neutralize trace acids, which accelerate degradation. Purity should be monitored via <sup>31</sup>P NMR; a singlet at δ 25–30 ppm indicates intact phosphonate esters, while downfield shifts (δ > 30 ppm) suggest hydrolysis to phosphonic acids .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H NMR (chloromethyl resonance at δ 4.5–5.0 ppm), <sup>13</sup>C NMR (tert-butyl carbons at δ 28–30 ppm), and <sup>31</sup>P NMR (δ 25–30 ppm for phosphonate esters).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ions (e.g., [M+H]<sup>+</sup> at m/z 277.1).
- X-ray Crystallography : For solid-state structure elucidation, though steric bulk often limits crystal formation.
Advanced Research Questions
Q. How does the SN1/SN2 mechanism dichotomy affect the reactivity of this compound in alkylation reactions?
- Methodological Answer : The tert-butyl groups favor an SN1 pathway due to steric hindrance, leading to carbocation intermediates. For example, in the synthesis of Tenofovir, the chloromethyl group undergoes heterolytic cleavage to form a methylene carbocation, which reacts with nucleophiles like adenine derivatives. Solvent polarity (e.g., acetonitrile vs. THF) significantly impacts reaction rates: dielectric constants >30 accelerate ionization (SN1), while aprotic solvents favor SN2. Kinetic isotope effects (KIE) and Hammett plots can distinguish mechanisms .
Q. What strategies improve the hydrolytic stability of this compound in aqueous reaction media?
- Methodological Answer : Hydrolysis is pH-dependent, with rapid degradation under acidic conditions (t1/2 < 1 hour in 1M HCl). Buffering at neutral pH (e.g., phosphate buffer, pH 7.4) or using micellar catalysis (e.g., CTAB surfactants) slows hydrolysis. Computational modeling (DFT) predicts transition states for hydrolysis, guiding the design of sterically shielded derivatives (e.g., replacing tert-butyl with adamantyl groups) .
Q. How can this compound be leveraged in synthesizing phosphonate-based metal-organic frameworks (MOFs)?
- Methodological Answer : The compound serves as a precursor for phosphonic acid linkers via acid-catalyzed hydrolysis (e.g., trifluoroacetic acid, 24 hours). The resulting phosphonic acid coordinates with metal nodes (e.g., Zr<sup>4+</sup> or Fe<sup>3+</sup>) to form MOFs with high thermal stability (>400°C). BET surface areas of 800–1200 m<sup>2</sup>/g have been reported for Zr-phosphonate MOFs, suitable for gas storage or catalysis. Solvothermal synthesis (120°C, DMF/water) optimizes crystallinity .
Q. What computational tools are effective for predicting the reactivity of this compound in drug discovery?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software to model transition states and activation energies (e.g., B3LYP/6-311+G(d,p) basis set).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., GROMACS with CHARMM force fields).
- QSAR Models : Correlate substituent effects (e.g., Hammett σ<sup>+</sup>) with biological activity for antiviral analogues .
Conflict Analysis and Data Gaps
- Contradiction in Hydrolysis Pathways : proposes SN1 hydrolysis for di-tert-butyl phosphonates, while dialkyl phosphonates (e.g., diethyl) follow SN2. Researchers should validate via kinetic studies (e.g., rate vs. [H<sup>+</sup>]) and trapping experiments (e.g., using azide ions to detect carbocations).
- Yield Optimization : reports 72% yield for Tenofovir synthesis, but industrial-scale data are absent. Microreactor technology or flow chemistry may improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
